molecular formula C9H13N3O2 B14634803 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide CAS No. 56401-26-4

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide

Cat. No.: B14634803
CAS No.: 56401-26-4
M. Wt: 195.22 g/mol
InChI Key: FTFPBMMXOJLOOJ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide is a chemical compound with the molecular formula C9H13N3O2. It is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide typically involves the Hantzsch reaction, which is a multi-component reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Hantzsch reaction remains a fundamental approach, with potential modifications to optimize yield and purity for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. It is known to modulate calcium channels, similar to other 1,4-dihydropyridine derivatives. This modulation affects the influx of calcium ions, which plays a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate calcium channels makes it particularly valuable in medicinal chemistry for developing cardiovascular drugs .

Properties

CAS No.

56401-26-4

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C9H13N3O2/c1-4-6(8(10)13)3-7(9(11)14)5(2)12-4/h12H,3H2,1-2H3,(H2,10,13)(H2,11,14)

InChI Key

FTFPBMMXOJLOOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=C(N1)C)C(=O)N)C(=O)N

Origin of Product

United States

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